molecular formula C28H40O9 B1195340 7-Hydroxy-2a,12a-dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside

7-Hydroxy-2a,12a-dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside

Cat. No. B1195340
M. Wt: 520.6 g/mol
InChI Key: RZJAWQPCJQGGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtxsid30911418 is a natural product found in Vincetoxicum paniculatum and Vincetoxicum pycnostelma with data available.

Scientific Research Applications

Chemical Structure Analysis

  • Conformational Studies : Research has explored the conformations of related compounds, like methyl-substituted cycloocta[de]naphthalenes and their oxo derivatives, through IR and NMR studies. These studies are crucial for understanding the molecular geometry and interactions within similar complex organic compounds (Kamada & Yamamoto, 1980).

Synthetic Pathways and Rearrangements

  • Chemical Synthesis and Rearrangements : Investigations have been conducted on derivatives of dehydroabietic acid, highlighting the synthesis of complex organic structures and their rearrangements. Such studies are significant for developing synthetic pathways for complex organic molecules (Matsumoto, Takeda, Soh, Sakamoto, & Imai, 1995).

Derivative Compounds and Applications

  • Synthesis of Derivative Compounds : Research into pyranopyran derivatives related to citromycetin and their sulfurization has been performed. This type of research is key to discovering new compounds with potential biological or pharmacological activities (Dean, Goodchild, & Hill, 1973).

  • Photophysical Properties : Studies have been conducted on compounds like 7-(dimethylamino)-3,4-dihydrophenanthren-1(2H)-one, which share structural similarities with the complex organic molecule . These studies aim to understand their photophysical behavior, which is essential for applications in materials science and sensor technology (Everett, Nguyen, & Abelt, 2010).

Biological Activity and Potential Applications

  • Biological Activity Studies : The investigation of compounds like cyanoacetamide in heterocyclic chemistry for their antitumor and antioxidant activities is crucial. These studies could provide insights into the potential biological activities of structurally similar complex molecules (Bialy & Gouda, 2011).

  • Radiation Stability and Biological Activity : Research into the radiation stability and biological activity of new hydroquinoline and pyrimidoquinoline derivatives can be relevant. Understanding the stability of complex molecules under radiation and their biological properties is essential for pharmaceutical applications (Abdel-Gawad, El-Gaby, Heiba, Aly, & Ghorab, 2005).

Molecular Modeling and Drug Design

properties

Product Name

7-Hydroxy-2a,12a-dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside

Molecular Formula

C28H40O9

Molecular Weight

520.6 g/mol

IUPAC Name

12-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C28H40O9/c1-14-25(30)20(32-4)11-22(35-14)36-17-7-8-27(2)16(9-17)10-19(29)23-18(27)6-5-15-12-33-28(3)24(15)21(13-34-28)37-26(23)31/h10,12,14,17-25,29-30H,5-9,11,13H2,1-4H3

InChI Key

RZJAWQPCJQGGPS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O

synonyms

cynapanoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-2a,12a-dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside
Reactant of Route 2
7-Hydroxy-2a,12a-dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside
Reactant of Route 3
7-Hydroxy-2a,12a-dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside
Reactant of Route 4
7-Hydroxy-2a,12a-dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside
Reactant of Route 5
7-Hydroxy-2a,12a-dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside
Reactant of Route 6
7-Hydroxy-2a,12a-dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside

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